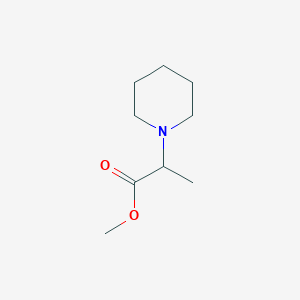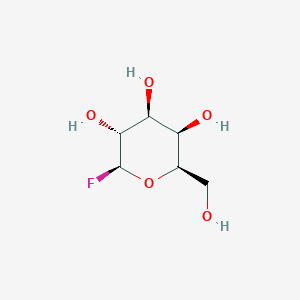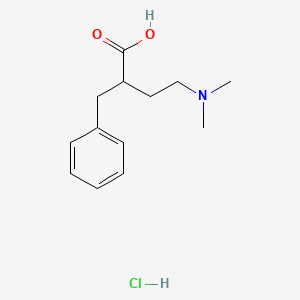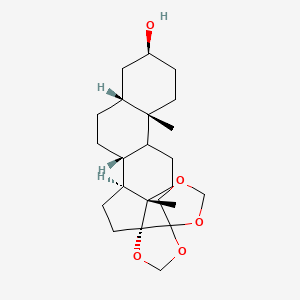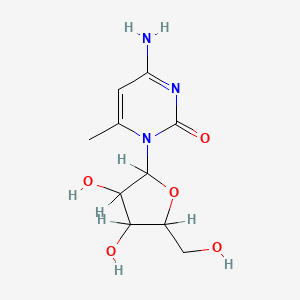
6-Methylcytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylcytidine is a modified nucleoside derived from cytidine, where a methyl group is attached to the sixth carbon of the cytosine ring. This modification is part of the broader category of RNA modifications that play crucial roles in regulating various biological processes. The presence of this compound in RNA can influence RNA stability, structure, and interactions with proteins, thereby affecting gene expression and cellular functions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反応の分析
Types of Reactions: 6-Methylcytidine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethyl or formyl derivatives.
Reduction: Reduction reactions can convert the methyl group back to a hydrogen atom.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions include hydroxymethylcytidine, formylcytidine, and various substituted cytidine derivatives .
科学的研究の応用
作用機序
The mechanism of action of 6-Methylcytidine involves its incorporation into RNA, where it can affect RNA-protein interactions and RNA stability. The methyl group can alter the electrostatic charge and hydrophobic surface of the RNA molecule, influencing its base pairing and interactions with other molecules. This modification can modulate gene expression by affecting RNA processing, nuclear export, and translation .
類似化合物との比較
5-Methylcytidine: Another methylated cytidine derivative, where the methyl group is attached to the fifth carbon of the cytosine ring.
N4-Methylcytidine: A derivative with a methyl group attached to the nitrogen at the fourth position of the cytosine ring.
N4,N4-Dimethylcytidine: A compound with two methyl groups attached to the nitrogen at the fourth position.
Comparison: 6-Methylcytidine is unique due to its specific methylation at the sixth carbon, which can lead to distinct biological effects compared to other methylated cytidine derivatives. For instance, while 5-Methylcytidine is primarily involved in DNA methylation and gene silencing, this compound’s role is more focused on RNA modifications and their impact on RNA stability and translation .
特性
CAS番号 |
16710-12-6 |
|---|---|
分子式 |
C10H15N3O5 |
分子量 |
257.24 g/mol |
IUPAC名 |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-6(11)12-10(17)13(4)9-8(16)7(15)5(3-14)18-9/h2,5,7-9,14-16H,3H2,1H3,(H2,11,12,17) |
InChIキー |
LSNXXQLUOJPKHX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



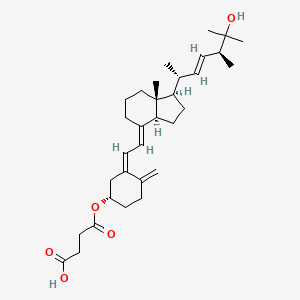
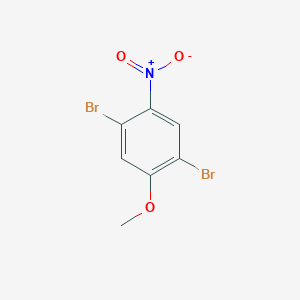
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
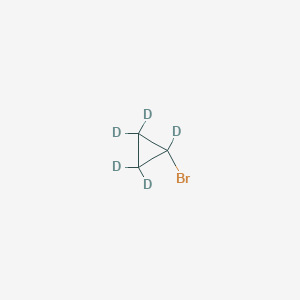
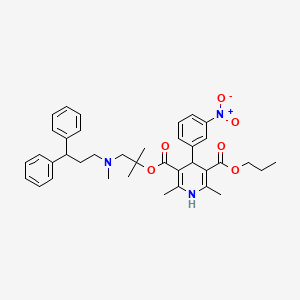
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)

